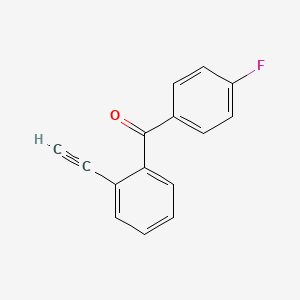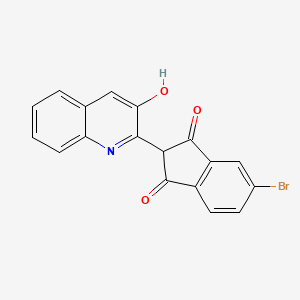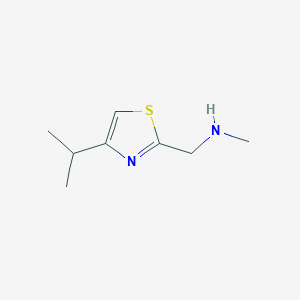![molecular formula C25H25F3Si B12610170 Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane CAS No. 647832-20-0](/img/structure/B12610170.png)
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core bonded to a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane typically involves the reaction of triphenylsilane with a suitable precursor of the 2-(trifluoromethyl)hex-1-en-1-yl group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction times, and ensuring consistent quality control measures. The industrial process must also consider factors such as cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions may produce various functionalized silanes.
Scientific Research Applications
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various chemical and biological processes, making the compound valuable for research in multiple fields. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A simpler analog without the 2-(trifluoromethyl)hex-1-en-1-yl group.
Triferrocenyl-substituted 1,3,5-triphenylbenzene: A compound with similar structural features but different functional groups and applications.
Thioether-functionalized trifluoromethyl-alkynes: Compounds with similar trifluoromethyl groups but different core structures and functionalities.
Uniqueness
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane stands out due to its unique combination of a silane core with a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
647832-20-0 |
|---|---|
Molecular Formula |
C25H25F3Si |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
triphenyl-[2-(trifluoromethyl)hex-1-enyl]silane |
InChI |
InChI=1S/C25H25F3Si/c1-2-3-13-21(25(26,27)28)20-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,2-3,13H2,1H3 |
InChI Key |
KDPHEFKCSLNCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


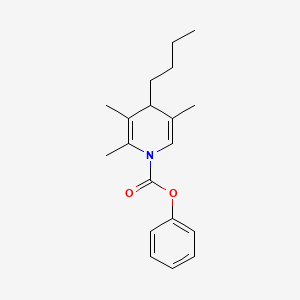
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
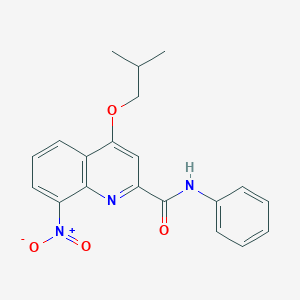
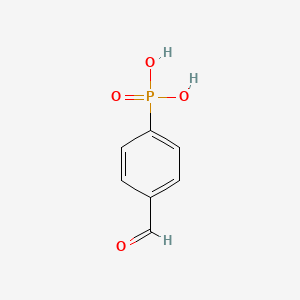
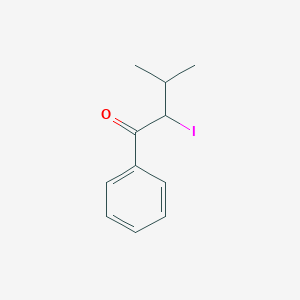

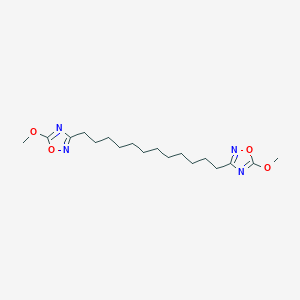
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
